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molecular formula C10H8N2O2S B181314 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 130234-70-7

2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B181314
M. Wt: 220.25 g/mol
InChI Key: WTKFNNVZPKSJBB-UHFFFAOYSA-N
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Patent
US08895752B2

Procedure details

2-(1,3-thiazol-2-ylcarbamoyl)phenyl acetate (501, 663.3 mg, 2.53 mmol) was added to a 25 mL round bottom flask equipped with a stirbar and a water-jacketed condenser. The headspace was replaced with dry nitrogen, and concentrated hydrochloric acid (15.0 mL) was added in a single portion. The suspension was heated to 50° C., and stirred well. The suspended solids dissolved to form a clear colorless solution before solids precipitate from the reaction mixture, which was then cooled in an ice bath, and the solids were filtered on a medium frit and washed with a large portion of water. The filter cake wash washed through the frit with methanol, collected, and the solvent was removed in vacuo to give 502 (481.5 mg, 86%) as a colorless solid.
Quantity
663.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:18])[NH:12][C:13]1[S:14][CH:15]=[CH:16][N:17]=1)(=O)C.Cl>>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([NH:12][C:13]1[S:14][CH:15]=[CH:16][N:17]=1)=[O:18]

Inputs

Step One
Name
Quantity
663.3 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(NC=1SC=CN1)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirbar and a water-jacketed condenser
ADDITION
Type
ADDITION
Details
was added in a single portion
DISSOLUTION
Type
DISSOLUTION
Details
The suspended solids dissolved
CUSTOM
Type
CUSTOM
Details
to form a clear colorless solution before solids
CUSTOM
Type
CUSTOM
Details
precipitate from the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solids were filtered on a medium frit
WASH
Type
WASH
Details
washed with a large portion of water
WASH
Type
WASH
Details
The filter cake wash
WASH
Type
WASH
Details
washed through the frit with methanol
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC=2SC=CN2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 481.5 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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